molecular formula C12H13ClO4 B13151750 Dimethyl 2-(2-chlorophenyl)succinate

Dimethyl 2-(2-chlorophenyl)succinate

Cat. No.: B13151750
M. Wt: 256.68 g/mol
InChI Key: OVJLOPGIFYVXJE-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-chlorophenyl)succinate is an organic compound with the molecular formula C12H13ClO4 It is a derivative of succinic acid, where the hydrogen atoms on the succinate backbone are replaced by a dimethyl ester group and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-chlorophenyl)succinate can be synthesized through several methods. One common approach involves the esterification of 2-(2-chlorophenyl)succinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-chlorophenyl)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 2-(2-chlorophenyl)succinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a substrate in biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which dimethyl 2-(2-chlorophenyl)succinate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(4-chlorophenyl)succinate: Similar in structure but with the chlorine atom in the para position on the phenyl ring.

    Dimethyl 2-(3-chlorophenyl)succinate: The chlorine atom is in the meta position.

    Dimethyl 2-(2-bromophenyl)succinate: The chlorine atom is replaced by a bromine atom.

Uniqueness

Dimethyl 2-(2-chlorophenyl)succinate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

dimethyl 2-(2-chlorophenyl)butanedioate

InChI

InChI=1S/C12H13ClO4/c1-16-11(14)7-9(12(15)17-2)8-5-3-4-6-10(8)13/h3-6,9H,7H2,1-2H3

InChI Key

OVJLOPGIFYVXJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Cl)C(=O)OC

Origin of Product

United States

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